molecular formula C9H18ClNO B2893311 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride CAS No. 2309456-37-7

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride

Cat. No. B2893311
CAS RN: 2309456-37-7
M. Wt: 191.7
InChI Key: WSYSEEHJVONUSO-UHFFFAOYSA-N
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Description

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride, also known as 2-{6-oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochloride, is a chemical compound with the CAS Number: 2309456-37-7 . It has a molecular weight of 191.7 . The IUPAC name for this compound is 2-(6-oxaspiro[3.4]octan-7-yl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is 1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

The compound plays a role in the diversity-oriented synthesis of azaspirocycles, which are crucial scaffolds in drug discovery. Multicomponent condensation involving similar compounds leads to the rapid creation of omega-unsaturated dicyclopropylmethylamines. These intermediates are further transformed into heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, indicating their importance in the development of novel therapeutic agents (Wipf, Stephenson, & Walczak, 2004).

Enzymatic Detoxification of Spiroepoxides

Research has shown that the stereochemical configuration of spiroepoxides, similar in structure to the compound , significantly influences their biological activity. A study focusing on the yeast epoxide hydrolase's (YEH) reactivity towards 1-oxaspiro[2.5]octane derivatives demonstrated a preference for O-axial C3 epimers. This preference has implications for the enzymatic detoxification of biologically active spiroepoxides, highlighting the enzyme's potential in biocatalysis and the synthesis of biologically active compounds (Weijers, Könst, Franssen, & Sudhölter, 2007).

Novel Multifunctional Modules for Drug Discovery

The synthesis of thia/oxa-azaspiro[3.4]octanes involves creating novel, multifunctional, and structurally diverse modules for drug discovery. Such compounds, including variations of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine hydrochloride, are designed to serve as versatile building blocks in the development of new therapeutic agents, showcasing the compound's utility in generating structurally novel drug candidates (Li, Rogers-Evans, & Carreira, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(6-oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYSEEHJVONUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride

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